tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate
Description
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a carbamate-protected amine derivative featuring a benzodioxole core linked to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis, particularly in medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions . Its structural motif—combining a benzodioxole (a methylenedioxy-substituted benzene) with a carbamate—confers stability and modulates physicochemical properties such as solubility and bioavailability. Evidence from synthetic studies highlights its role as an intermediate in the preparation of bioactive molecules, including enzyme inhibitors and antitumor agents .
Properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKGWCMUHJJSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594447 | |
| Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-61-9 | |
| Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Materials and Reagents
Stepwise Procedure
-
Reaction Setup : Dissolve benzo[d]dioxol-5-ylmethanamine (1.0 equiv) in anhydrous DCM (10 mL per mmol of amine) under nitrogen atmosphere.
-
Base Addition : Add triethylamine (1.2–2.0 equiv) dropwise at 0°C to minimize exothermic side reactions.
-
Boc Anhydride Addition : Introduce Boc anhydride (1.1 equiv) slowly, ensuring temperature remains below 10°C.
-
Stirring : Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Workup : Quench with water, extract with DCM (3×15 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product via flash chromatography (hexane/ethyl acetate, 4:1 to 1:1 gradient) to isolate the carbamate.
Yield and Characterization
Alternative Methodologies and Optimization
Solvent and Base Screening
A comparative study of solvents (DCM vs. THF) and bases (TEA vs. DMAP) reveals that DCM-TEA combinations provide superior yields (Table 1). Polar aprotic solvents enhance Boc anhydride solubility, while bulky bases minimize side reactions such as over-alkylation.
Table 1. Solvent and Base Optimization for Carbamate Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 85 |
| THF | TEA | 25 | 78 |
| DCM | DMAP | 25 | 72 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 hours to 30 minutes while maintaining yields at 80–82%. This method is particularly advantageous for high-throughput applications.
Challenges and Troubleshooting
Moisture Sensitivity
Boc anhydride is highly moisture-sensitive. Inadequate drying of solvents or reagents leads to hydrolysis, reducing yields. Pre-drying solvents over molecular sieves and conducting reactions under inert atmospheres mitigate this issue.
Purification Difficulties
The product’s polarity necessitates careful gradient elution during column chromatography. Co-eluting impurities are minimized by using silica gel of appropriate mesh size (230–400 mesh) and incremental polarity adjustments.
Industrial-Scale Production Considerations
Scaling up the synthesis requires:
-
Continuous Flow Systems : Enhanced heat transfer and mixing efficiency.
-
Catalytic Bases : Recyclable bases like polymer-supported TEA reduce waste.
-
Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) aligns with sustainability goals.
Analytical Validation
Purity Assessment
Stability Studies
The carbamate remains stable under inert storage (-20°C, nitrogen atmosphere) for >12 months. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 weeks.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives.
Reduction: Formation of benzo[d][1,3]dioxole-5-methylamine derivatives.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis reactions typical of carbamates .
Reactivity and Functionalization
- The compound can undergo reactions with electrophiles due to the electron-rich nature of the dioxole ring. This characteristic makes it a valuable intermediate for synthesizing more complex molecules.
Biological Research
Antitumor Properties
- Research indicates that this compound may exhibit antitumor activities by inducing apoptosis in cancer cells. It has been shown to cause cell cycle arrest at the S-phase and G2/M-phase, making it a candidate for further studies in cancer therapeutics.
Antimicrobial Activity
- The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, highlighting its potential for development into antimicrobial agents.
Pharmaceutical Applications
Drug Development
- The structural characteristics of this compound make it a candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications in treating conditions such as depression and anxiety disorders, as suggested by related compounds that exhibit similar pharmacological profiles .
Mechanism of Action
- The mechanism involves inhibition of specific enzymes or receptors relevant to cancer cell proliferation and other biological processes. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthesis methods of this compound:
Study on Antitumor Activity
- A study demonstrated that the compound could induce apoptosis in human cancer cell lines, providing a basis for its potential use in cancer therapies.
Synthesis Methods
- The synthesis typically involves reacting benzo[d][1,3]dioxole with tert-butyl isocyanate under controlled conditions to yield high purity products suitable for research applications.
Mechanism of Action
The mechanism of action of tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate involves its interaction with specific molecular targets in cells. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways . The compound targets key proteins involved in cell survival and proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substituents
- Compound 7–5 (): Features a 4-methoxyphenylcarbamoyl group. Its $ ^1H $ NMR shows a singlet at δ 3.75 ppm for the methoxy group and δ 1.29 ppm for the tert-butyl group.
- Compound 7–6 (): Substitutes methoxy with ethoxy, resulting in a downfield shift in the alkyloxy proton signals. The tert-butyl group remains unchanged (δ 1.29 ppm).
Piperazine-Carbonyl Derivatives
- Compound 7–15 (): Incorporates a 4-ethylphenyl-piperazine-carbonyl moiety. The $ ^1H $ NMR reveals complex splitting patterns (δ 3.50 ppm for piperazine protons) and a tert-butyl signal at δ 1.22 ppm.
- Compound 7–16 (): Replaces ethyl with a chlorophenyl group, introducing electron-withdrawing effects that may enhance binding to enzymatic targets like proprotein convertases .
Modifications to the Carbamate Side Chain
Ethoxyvinyl and Tetrazole Additions
- Compound 1f (): Contains an ethoxyvinyl group synthesized via a Pd-catalyzed cascade reaction (56.6% yield). The $ ^1H $ NMR shows vinyl protons (δ 6.92 ppm) and Boc signals (δ 1.29 ppm) .
- Compound 1b_boc (): Features a tetrazole ring and benzyloxy group. The tetrazole’s hydrogen-bonding capacity may enhance interactions with biological targets, though synthetic yields are moderate (80%) .
Rhodanine and Oxazole Derivatives
- Compound 5e (): A rhodanine derivative with a butylamino group, synthesized in 97% yield via reductive amination. The Boc group ensures stability during microwave-assisted reactions .
- tert-Butyl (4-methyloxazol-5-yl)carbamate (): Replaces benzodioxole with an oxazole ring, reducing molecular weight (C$9$H${14}$N$2$O$3$, MW 198.22) and altering electronic properties .
Heterocyclic Core Replacements
Thiadiazole and Isoxazole Analogs
- tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (): A thiadiazole-based analog with higher molecular weight (C$7$H${10}$BrN$3$O$2$S, MW 280.14). The bromine atom offers a site for further functionalization .
- Synthesized via chlorination and amination steps .
Data Tables for Comparative Analysis
Key Findings and Implications
Structural Flexibility : The benzodioxole core tolerates diverse substitutions (e.g., methoxy, piperazine) without destabilizing the Boc group, enabling tailored modifications for target engagement .
Synthetic Efficiency : Yields vary significantly (56–97%), with microwave-assisted and Pd-catalyzed methods offering advantages in specific contexts .
Biological Relevance : Analogs with electron-withdrawing groups (e.g., chloro in 7–16) or heterocycles (e.g., tetrazole in 1b_boc) show promise in targeting enzymes and cancer pathways .
Biological Activity
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Name: tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
- CAS Number: 777946-61-9
- Molecular Formula: C13H17NO4
- Molecular Weight: 251.28 g/mol
Structure
The compound features a tert-butyl group attached to a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The structural uniqueness contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in the S-phase and G2/M-phase.
- Apoptosis Induction: It triggers apoptotic pathways, potentially involving mitochondrial proteins such as Bax and Bcl-2.
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of compounds related to benzo[d][1,3]dioxole. For instance, a study on related compounds indicated that some exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that derivatives of this compound may also exhibit similar or enhanced antitumor activity.
Case Studies
-
Anticancer Mechanisms:
A study evaluated the anticancer mechanisms of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties, revealing that these compounds inhibited EGFR and induced apoptosis in cancer cells . -
Selectivity in Cytotoxicity:
Research indicated that certain derivatives showed selective cytotoxicity against cancer cells while sparing normal lymphocytes, highlighting their therapeutic potential . -
Inhibition of Enzymatic Activity:
Compounds derived from benzo[d][1,3]dioxole were tested for their ability to inhibit aspartate transcarbamoylase (ATC), a promising target for antimalarial drug development . This suggests broader applications beyond oncology.
Q & A
Q. Advanced Research Focus
- Benzo[d][1,3]dioxole Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability, while methylene spacers improve binding to targets like butyrylcholinesterase (BuChE IC50 < 1 µM) .
- tert-Butyl Modifications : Replacing tert-butyl with smaller alkyl groups reduces steric hindrance, improving affinity for hydrophobic enzyme pockets, as seen in CCR2 antagonist intermediates .
- Amide/Ester Linkers : Piperazine-amide derivatives exhibit higher apoptosis induction (e.g., 40% at 10 µM in MDA-MB-231) compared to ester analogs due to enhanced membrane permeability .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Metabolic Instability : Use stability studies (e.g., liver microsomal assays) to identify rapid degradation pathways that reduce in vitro-to-in vivo correlation .
- Off-Target Effects : Employ selectivity profiling (e.g., kinase panels) to distinguish specific vs. nonspecific cytotoxicity .
What analytical techniques are critical for studying hydrogen-bonding interactions in solid-state derivatives?
Q. Advanced Research Focus
- Single-Crystal XRD : Resolve intermolecular interactions, such as C–H···O bonds in thiazol-2-amine derivatives (e.g., N–H···S interactions at 2.12 Å) .
- FT-IR Spectroscopy : Identify carbonyl stretching frequencies (νC=O ~1680–1720 cm⁻¹) to assess carbamate stability .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-π stacking in benzo[d][1,3]dioxole derivatives) to predict solubility and crystallinity .
How can enantiomeric excess be optimized during asymmetric synthesis of related carbamate derivatives?
Q. Advanced Research Focus
- Chiral Catalysts : (R,R)-FeBIPF2 achieves 80% ee via π-π interactions between the catalyst and benzodioxole moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance transition-state stabilization, improving stereoselectivity .
- Additives : Acetic acid in the eluent suppresses racemization during chromatography, preserving enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
